Engineering Kinase Selectivity and Metabolic Stability: A Technical Guide to 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Engineering Kinase Selectivity and Metabolic Stability: A Technical Guide to 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Target Compound: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS Registry Number: 1501056-65-0[1]
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged scaffolds that balance target affinity with robust pharmacokinetic (PK) profiles. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0) represents a highly optimized building block designed for this exact purpose. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular pharmacophore. This whitepaper deconstructs the structural logic, physicochemical advantages, and self-validating synthetic methodologies associated with this compound, providing a comprehensive guide for drug development professionals.
Physicochemical Profiling & Structural Logic
The architectural design of CAS 1501056-65-0 is driven by strict causality, where each functional group serves a distinct mechanistic purpose in drug-target interactions and metabolic survival.
-
The 2-Aminopyrimidine Core: The pyrimidine scaffold is a privileged structure in oncology and inflammatory disease drug discovery[2]. The nitrogen atoms within the pyrimidine ring act as critical hydrogen-bond acceptors, perfectly complementing the hydrogen-bond donor motifs found in the hinge region of the ATP-binding pocket of most kinases[2].
-
The 5-Chloro Substituent: The strategic placement of a chlorine atom at the C5 position serves a dual purpose. First, as an electron-withdrawing group, it subtly lowers the pKa of the pyrimidine nitrogens, modulating basicity to improve membrane permeability. Second, the chlorine atom provides a highly specific lipophilic bulk that engages in halogen bonding and fills the hydrophobic pocket adjacent to the kinase "gatekeeper" residue, driving selectivity.
-
The N-Cyclopropylmethyl Moiety: The selection of a cyclopropylmethyl group over linear alkyl chains (e.g., N-propyl or N-ethyl) is a calculated pharmacokinetic intervention. The high angle strain and enhanced π -character of the cyclopropane ring confer significant stereoelectronic advantages, drastically reducing accessibility to enzymatic attack by Cytochrome P450 (CYP450) enzymes[3],[4]. This modification decreases hepatic clearance and prolongs plasma half-life while maintaining an optimal lipophilicity profile (clogP contribution of ~1.2)[3].
Data Presentation: Physicochemical & Pharmacokinetic Metrics
The following tables summarize the core properties and the theoretical pharmacokinetic advantages of the cyclopropylmethyl substitution.
Table 1: Fundamental Physicochemical Properties of CAS 1501056-65-0 [1]
| Property | Value | Mechanistic Significance |
| Molecular Formula | C8H10ClN3 | Low molecular weight (183.64 g/mol ) allows for high ligand efficiency (LE) when elaborated into larger inhibitors. |
| Molecular Weight | 183.64 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates critical interactions with target protein backbones. |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | Essential for ATP-competitive hinge binding. |
| Topological Polar Surface Area | ~38.9 Ų | Excellent range for passive blood-brain barrier (BBB) penetration if required. |
Table 2: Comparative Metabolic Stability Profiling (Substituent Analysis) [3],[4]
| N-Substituent | Relative Lipophilicity (clogP) | CYP450 Vulnerability (Hepatic Clearance) | Structural Causality |
| -Ethyl | ~1.0 | High ( α -carbon oxidation) | Linear alkyl chains are easily accommodated in CYP active sites. |
| -Propyl | ~1.5 | High | Increased lipophilicity drives higher non-specific microsomal binding. |
| -Cyclopropylmethyl | ~1.2 | Low (Steric/Strain Protection) | High angle strain and shorter C-C bonds resist oxidation; optimal logP balance. |
Mechanistic Pathway Visualization
To conceptualize the utility of CAS 1501056-65-0, we must map its structural components directly to the microenvironment of a generic kinase active site.
Fig 1. Pharmacophore mapping of CAS 1501056-65-0 within a generic kinase ATP-binding pocket.
Synthetic Methodology & Self-Validating Protocols
Synthesizing CAS 1501056-65-0 requires strict control over regioselectivity. The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloropyrimidine and cyclopropylmethanamine.
Causality in Reaction Design
The chlorine at the C2 position of 2,5-dichloropyrimidine is highly electrophilic because it is flanked by two electron-withdrawing nitrogen atoms. However, to prevent bis-substitution or C5-substitution, we employ N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base and ethanol as a protic solvent. The protic solvent stabilizes the Meisenheimer complex transition state via hydrogen bonding, ensuring absolute regioselectivity for the C2 position.
Protocol 1: Regioselective Synthesis and NMR Validation
This protocol incorporates a self-validating In-Process Control (IPC) . Because substitution at C2 leaves the molecule with a plane of symmetry across the pyrimidine ring, the protons at C4 and C6 remain chemically equivalent. This yields a single, unambiguous peak in the 1H-NMR spectrum, instantly validating the structural integrity without complex 2D NMR.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2,5-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (2.0 eq, 20 mmol). Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the incoming amine nucleophile, which would otherwise stall the reaction.
-
Nucleophile Addition: Cool the mixture to 0°C. Add cyclopropylmethanamine (1.1 eq, 11 mmol) dropwise over 15 minutes. Gradually elevate the temperature to 80°C and reflux for 4 hours.
-
Self-Validating IPC (Crucial Step): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS and rapid 1H-NMR.
-
Validation Criteria: The presence of a single, sharp singlet integrating to 2 protons at approximately δ 8.3 ppm confirms symmetric C2-substitution. If two distinct doublets appear, symmetry is broken, indicating a failed reaction (C4-substitution).
-
-
Isolation: Upon validation, cool the mixture to room temperature, quench with distilled H2O, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Fig 2. Self-validating synthetic workflow for CAS 1501056-65-0 using 1H-NMR regioselectivity checks.
In Vitro Profiling: Microsomal Stability Protocol
To empirically validate the pharmacokinetic advantage of the cyclopropylmethyl group[4], a Human Liver Microsome (HLM) stability assay must be executed.
Protocol 2: HLM Intrinsic Clearance (CLint) Assay
This protocol is designed as a self-validating kinetic system. By strictly maintaining the substrate concentration well below the Michaelis constant ( Km ), the system guarantees first-order depletion kinetics, making the calculated half-life mathematically robust.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.
-
Compound Spiking: Spike CAS 1501056-65-0 (and a linear alkyl control, e.g., N-propyl analog) into the matrix to a final concentration of 1 µM. Causality: Using 1 µM ensures [S]≪Km , validating the assumption that the reaction rate is directly proportional to enzyme concentration (first-order kinetics).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Kinetic Sampling & Quenching: At precise intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at exact time points.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint ).
References
- "1516637-37-8|5-CHloro-n-cyclopentylpyrimidin-2-amine|BLD Pharm", bldpharm.com,
- "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", Journal of Medicinal Chemistry - ACS Public
- "Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor", PMC - NIH,
- "Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery", Benchchem,
